molecular formula C13H12N4S B255778 5-((naphthalen-1-ylmethyl)thio)-4H-1,2,4-triazol-3-amine

5-((naphthalen-1-ylmethyl)thio)-4H-1,2,4-triazol-3-amine

Katalognummer B255778
Molekulargewicht: 256.33 g/mol
InChI-Schlüssel: ZPSUZWNLPGVHBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-((naphthalen-1-ylmethyl)thio)-4H-1,2,4-triazol-3-amine is a chemical compound that has gained attention in the scientific community due to its potential use in various fields. It is a triazole derivative that has been synthesized through various methods and has shown promising results in scientific research.

Wirkmechanismus

The mechanism of action of 5-((naphthalen-1-ylmethyl)thio)-4H-1,2,4-triazol-3-amine is not yet fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells and microorganisms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-((naphthalen-1-ylmethyl)thio)-4H-1,2,4-triazol-3-amine have been studied in vitro and in vivo. It has been found to have low toxicity and is well-tolerated by cells and animals. It has also been found to have antioxidant properties, which may contribute to its potential use in the treatment of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 5-((naphthalen-1-ylmethyl)thio)-4H-1,2,4-triazol-3-amine in lab experiments include its low toxicity, well-tolerated nature, and potential use in the treatment of cancer and microbial infections. However, its limitations include the need for further studies to fully understand its mechanism of action and its potential side effects.

Zukünftige Richtungen

There are several future directions for the research on 5-((naphthalen-1-ylmethyl)thio)-4H-1,2,4-triazol-3-amine. These include:
1. Further studies on its mechanism of action and potential side effects.
2. Studies on its potential use in the treatment of other diseases, such as viral infections.
3. Development of new synthesis methods to improve its yield and purity.
4. Studies on its potential use in combination with other drugs to improve its efficacy.
5. Studies on its potential use in agriculture as a pesticide or fungicide.
Conclusion:
In conclusion, 5-((naphthalen-1-ylmethyl)thio)-4H-1,2,4-triazol-3-amine is a promising compound that has potential applications in various fields of scientific research. Its low toxicity, well-tolerated nature, and potential use in the treatment of cancer and microbial infections make it an attractive candidate for further studies. However, more research is needed to fully understand its mechanism of action and potential side effects.

Synthesemethoden

The synthesis of 5-((naphthalen-1-ylmethyl)thio)-4H-1,2,4-triazol-3-amine has been achieved through various methods. One such method involves the reaction of 1-(naphthalen-1-ylmethyl)thiosemicarbazide with 1,3-dibromopropane in the presence of triethylamine, followed by the reaction with sodium azide and copper sulfate. Another method involves the reaction of naphthalen-1-ylmethylamine with thiosemicarbazide in the presence of acetic acid, followed by the reaction with sodium azide and copper sulfate.

Wissenschaftliche Forschungsanwendungen

The compound 5-((naphthalen-1-ylmethyl)thio)-4H-1,2,4-triazol-3-amine has been studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial activity against various strains of bacteria and fungi. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.

Eigenschaften

Produktname

5-((naphthalen-1-ylmethyl)thio)-4H-1,2,4-triazol-3-amine

Molekularformel

C13H12N4S

Molekulargewicht

256.33 g/mol

IUPAC-Name

3-(naphthalen-1-ylmethylsulfanyl)-1H-1,2,4-triazol-5-amine

InChI

InChI=1S/C13H12N4S/c14-12-15-13(17-16-12)18-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H3,14,15,16,17)

InChI-Schlüssel

ZPSUZWNLPGVHBT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2CSC3=NNC(=N3)N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC=C2CSC3=NNC(=N3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.